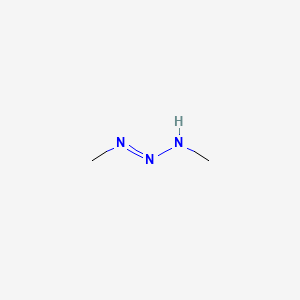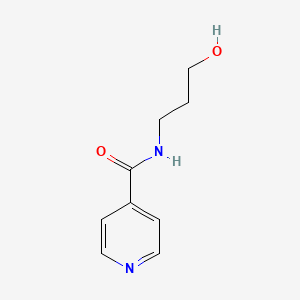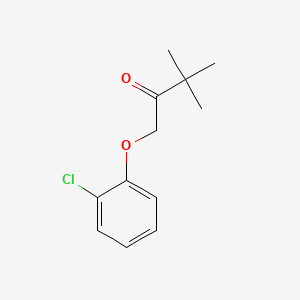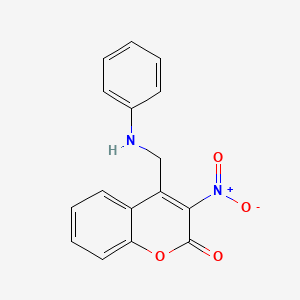![molecular formula C8H14BrN B14160119 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 27809-79-6](/img/structure/B14160119.png)
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane is a chemical compound with a bicyclic structure that includes a bromine atom and a methyl group. This compound is part of the tropane alkaloid family, which is known for its significant biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of stereoselective synthesis and the use of advanced organic synthesis techniques are likely employed to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may produce a variety of substituted tropane derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. This compound is known to affect neurotransmitter systems, particularly the cholinergic system, by binding to receptors and modulating their activity . This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound has a similar structure but with a chlorine atom instead of a bromine atom.
8-Methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid: This compound has a carboxylic acid group instead of a bromine atom.
Uniqueness
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
27809-79-6 |
|---|---|
Fórmula molecular |
C8H14BrN |
Peso molecular |
204.11 g/mol |
Nombre IUPAC |
3-bromo-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14BrN/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5H2,1H3 |
Clave InChI |
ASXOSTZMQJKYRY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)



![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)
![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160075.png)


![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)




